![molecular formula C10H26N2OSSi2 B11845195 1,1,1-Trimethyl-N-[(morpholin-4-yl)sulfanyl]-N-(trimethylsilyl)silanamine CAS No. 87383-38-8](/img/structure/B11845195.png)
1,1,1-Trimethyl-N-[(morpholin-4-yl)sulfanyl]-N-(trimethylsilyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Morpholino-N,N-bis(trimethylsilyl)thiohydroxylamine is a chemical compound with the molecular formula C10H26N2OSSi2 and a molecular weight of 278.56 g/mol . It is known for its unique chemical properties and applications in various scientific fields.
Métodos De Preparación
The synthesis of S-Morpholino-N,N-bis(trimethylsilyl)thiohydroxylamine involves specific synthetic routes and reaction conditions. One common method includes the reaction of morpholine with bis(trimethylsilyl)thiohydroxylamine under controlled conditions. The reaction typically requires an inert atmosphere and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction with optimized parameters to achieve higher yields and purity.
Análisis De Reacciones Químicas
S-Morpholino-N,N-bis(trimethylsilyl)thiohydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of different morpholine derivatives .
Aplicaciones Científicas De Investigación
S-Morpholino-N,N-bis(trimethylsilyl)thiohydroxylamine has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds In biology, it may be used in studies involving enzyme inhibition and protein modificationAdditionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of S-Morpholino-N,N-bis(trimethylsilyl)thiohydroxylamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
S-Morpholino-N,N-bis(trimethylsilyl)thiohydroxylamine can be compared with other similar compounds, such as N,N-bis(trimethylsilyl)thiohydroxylamine and morpholine derivatives. These compounds share some chemical properties and applications but differ in their specific structures and reactivity. The unique combination of the morpholine and bis(trimethylsilyl)thiohydroxylamine moieties in S-Morpholino-N,N-bis(trimethylsilyl)thiohydroxylamine gives it distinct properties and advantages in certain applications .
Propiedades
Número CAS |
87383-38-8 |
|---|---|
Fórmula molecular |
C10H26N2OSSi2 |
Peso molecular |
278.56 g/mol |
Nombre IUPAC |
4-[bis(trimethylsilyl)amino]sulfanylmorpholine |
InChI |
InChI=1S/C10H26N2OSSi2/c1-15(2,3)12(16(4,5)6)14-11-7-9-13-10-8-11/h7-10H2,1-6H3 |
Clave InChI |
LGMDSNPMJPZYBK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N([Si](C)(C)C)SN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


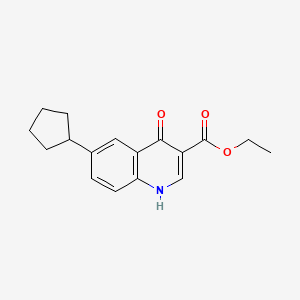
amino}-4-methoxyphenyl)prop-2-enamide](/img/structure/B11845119.png)

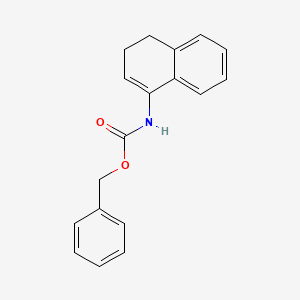

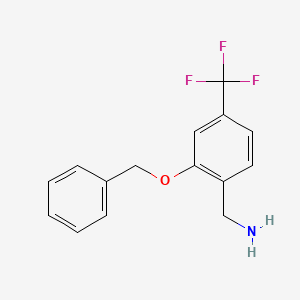

![2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11845177.png)
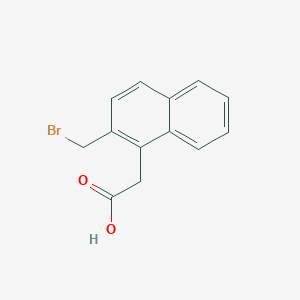
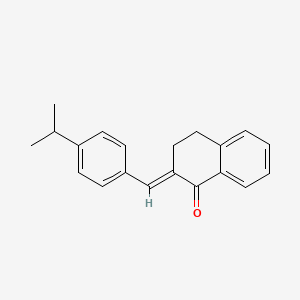
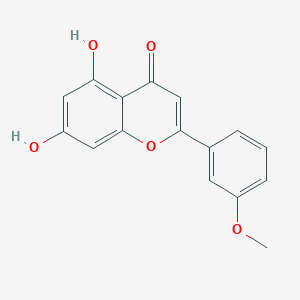


![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845204.png)
